Fmoc-3,4-Dimethyl-L-Phenylalanine

Description

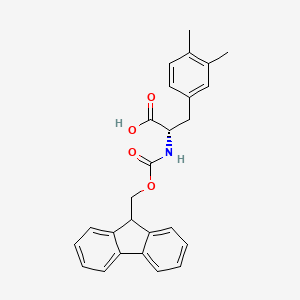

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(3,4-dimethylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-16-11-12-18(13-17(16)2)14-24(25(28)29)27-26(30)31-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-15H2,1-2H3,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHIEEWTOGXGNA-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc 3,4 Dimethyl L Phenylalanine

Stereoselective Synthesis Approaches for Methylated Phenylalanine Analogues

The critical step in synthesizing the core amino acid is the establishment of the chiral center at the α-carbon with the desired L-configuration. Several stereoselective methods have been developed for producing methylated phenylalanine analogues.

One prominent method is the asymmetric hydrogenation of (Z)-α-acetamidoacrylate derivatives. This approach has been successfully used to enantioselectively synthesize a variety of L-phenylalanine analogues with alkyl groups on the aromatic ring, such as 2'-methyl-, 2',6'-dimethyl-, and 3',5'-dimethyl-L-phenylalanine. nih.gov The L-configuration of the resulting amino acid derivatives is often confirmed through enzymatic digestion and X-ray analysis. nih.gov

Another powerful strategy involves the asymmetric addition of organometallic reagents to N-tert-butanesulfinyl imines . This method provides a general route to unnatural chiral α-amino acids with high yields and excellent diastereoselectivities (diastereomeric ratios often up to 98:2). nih.gov The utility of this approach has been demonstrated in the preparation of sterically hindered derivatives like 2′,6′-dimethyltyrosine from commercially available starting materials. nih.gov

Biocatalysis offers an increasingly attractive alternative to traditional chemical synthesis. Engineered phenylalanine ammonia-lyases (PALs) have been developed for the hydroamination of arylacrylic acids to produce natural and unnatural amino acids. nih.gov These engineered enzymes can exhibit exclusive α-regioselectivity and high enantioselectivity, providing a cost-efficient and sustainable route to various phenylalanine analogues. nih.govsigmaaldrich.com

| Method | Key Principle | Typical Reagents/Catalysts | Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Stereoselective reduction of a prochiral acetamidoacrylate precursor. | Chiral phosphine (B1218219) ligands (e.g., with Rhodium or Ruthenium) | High enantioselectivity for L-isomer. | nih.gov |

| Chiral Auxiliary (Sulfinyl Imine) | Diastereoselective addition of an organometallic reagent to a chiral imine. | N-tert-butanesulfinyl imino acetate (B1210297), Grignard or organozinc reagents. | High diastereoselectivity, general applicability for various analogues. | nih.gov |

| Biocatalytic Hydroamination | Enzyme-catalyzed addition of ammonia (B1221849) to an alkene. | Engineered Phenylalanine Ammonia-Lyase (PAL) | High enantioselectivity, sustainable (green chemistry), operates under mild conditions. | nih.gov |

General Principles of Fmoc Protection in Non-Canonical Amino Acid Synthesis

Once the 3,4-Dimethyl-L-Phenylalanine core has been synthesized, the α-amino group is protected to make it suitable for applications like solid-phase peptide synthesis (SPPS). The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for this purpose due to its stability in acidic conditions and its lability under mild basic conditions, providing orthogonality with many side-chain protecting groups. altabioscience.comtotal-synthesis.com

The standard procedure for introducing the Fmoc group is the Schotten-Baumann reaction , which involves treating the amino acid with an Fmoc-donating reagent in the presence of a base. acs.org The reaction mechanism involves the nucleophilic attack of the amino acid's nitrogen on the electrophilic carbonyl carbon of the Fmoc reagent. acs.org

Two primary reagents are used for this transformation:

9-Fluorenylmethyl chloroformate (Fmoc-Cl) : This was the original reagent introduced for this purpose. peptide.com It is highly reactive, but its use can sometimes be complicated by the formation of Fmoc-dipeptide impurities. sigmaaldrich.com

N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) : This reagent is now more commonly used due to its greater stability and the reduced likelihood of side reactions, such as the formation of oligopeptides. total-synthesis.comacs.org It is considered a highly effective reagent for providing the Fmoc group. total-synthesis.com

The reaction is typically carried out in a biphasic solvent system, such as dioxane/water or tetrahydrofuran (B95107) (THF)/water, with an inorganic base like sodium bicarbonate or sodium carbonate to maintain a basic pH (typically 9-9.5) and neutralize the liberated acid (HCl from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu). acs.orgthermofisher.com Anhydrous conditions using an organic base like pyridine (B92270) in a solvent such as dichloromethane (B109758) are also employed. acs.org

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Fmoc Reagent | Fmoc-OSu or Fmoc-Cl | Source of the Fmoc protecting group. Fmoc-OSu is generally preferred. | total-synthesis.comacs.org |

| Solvent System | Dioxane/Water, THF/Water, or DMF | To dissolve the amino acid and reagents. | acs.orgthermofisher.com |

| Base | Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃), or Pyridine | To neutralize liberated acid and maintain basic pH for the reaction. | acs.org |

| pH | ~9.0 - 9.5 | Optimal pH for the nucleophilic attack of the amine while keeping it deprotonated. | thermofisher.com |

| Temperature | Room Temperature or below (e.g., -15°C to start) | To control reaction rate and minimize side reactions. | nih.gov |

Optimization Strategies for Yield and Purity in Derivative Synthesis

Achieving high yield and, critically, high purity is paramount in the synthesis of Fmoc-amino acid derivatives. Impurities can lead to significant problems in subsequent applications, such as the formation of deletion or insertion sequences in peptide synthesis. ajpamc.com Optimization strategies focus on minimizing side reactions during the protection step and effectively purifying the final product.

Purity of Starting Materials : The process begins with high-purity starting materials. The use of purified Fmoc-amino acids has been shown to increase the purity of synthesized peptides by over 15%, demonstrating that small improvements in starting material quality can lead to dramatic improvements in the final product. sigmaaldrich.comajpamc.com

Minimizing Side Reactions : Several side reactions can compromise the purity of the final product.

Racemization : The loss of stereochemical integrity at the α-carbon is a major concern. While this is more prominent during peptide coupling steps, the conditions of the Fmoc-protection reaction must be carefully controlled. nih.govpeptide.com Factors like the choice of base, solvent, and temperature can influence the extent of racemization. nih.gov For subsequent coupling reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are known to suppress racemization. peptide.com

Dipeptide Formation : When using the highly reactive Fmoc-Cl, the already formed Fmoc-amino acid can react with another amino acid molecule, leading to Fmoc-dipeptide impurities. nih.gov Using silylation to temporarily protect the carboxylic acid or choosing a less reactive acylation agent like Fmoc-OSu can mitigate this. sigmaaldrich.comnih.gov

Impurity Formation from Reagents : The use of Fmoc-OSu can lead to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH as contaminants. sigmaaldrich.com The presence of residual acetic acid from solvents like ethyl acetate used in purification can cause permanent capping of the amino group in later steps. sigmaaldrich.comnih.gov

Optimization of Reaction and Purification :

Reaction Conditions : Fine-tuning the reaction parameters is crucial. This includes controlling the stoichiometry of reagents, reaction temperature, and the choice of base to maximize the yield of the desired product while suppressing side reactions. nih.gov For example, in some syntheses, changing the base from potassium carbonate to cesium carbonate has been shown to significantly improve yield and avoid racemization. nih.gov

Purification : After the reaction, a rigorous purification protocol is necessary. This typically involves an acidic workup to protonate the carboxylate, followed by extraction into an organic solvent like ethyl acetate. thermofisher.com The final and most critical purification step is often recrystallization . thermofisher.com Specific solvents are chosen to selectively precipitate the pure Fmoc-amino acid, leaving impurities behind in the solution. Toluene and isopropyl alcohol are common solvents used for recrystallizing Fmoc derivatives. ajpamc.com The final purity is typically assessed by High-Performance Liquid Chromatography (HPLC). nih.gov

| Impurity Type | Cause | Mitigation Strategy | Reference |

|---|---|---|---|

| Racemized (D-isomer) Product | Harsh basic conditions, elevated temperature. | Use mild bases, control temperature, use additives like HOBt in subsequent couplings. | nih.govpeptide.comnih.gov |

| Fmoc-Dipeptide | High reactivity of Fmoc-Cl. | Use Fmoc-OSu instead of Fmoc-Cl; temporarily protect carboxylic acid (e.g., silylation). | sigmaaldrich.comnih.gov |

| Fmoc-β-Alanine Derivatives | Side reaction associated with the use of Fmoc-OSu. | Use high-purity Fmoc-OSu; consider alternative reagents like Fmoc-2-MBT. | sigmaaldrich.com |

| Free Amino Acid | Incomplete reaction. | Ensure sufficient reaction time and proper stoichiometry of Fmoc reagent. | sigmaaldrich.com |

| Residual Acetic Acid | Hydrolysis of ethyl acetate solvent used in purification. | Thorough drying and use of high-purity solvents for recrystallization. | sigmaaldrich.comnih.gov |

Applications in Peptide Synthesis and Bioconjugation Research

Incorporation of Fmoc-3,4-Dimethyl-L-Phenylalanine into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The primary method for integrating this compound into a peptide sequence is Solid-Phase Peptide Synthesis (SPPS). This technique revolutionized peptide manufacturing by anchoring the C-terminal amino acid to a solid polymer resin and elongating the peptide chain in a stepwise C-to-N direction. youtube.com The use of this compound follows the standard Fmoc-SPPS protocol, which involves a repeating cycle of deprotection, activation, and coupling.

The general cycle for incorporating this compound in an SPPS protocol is outlined below:

| Step | Procedure | Reagents | Purpose |

| 1. Deprotection | The Nα-Fmoc protecting group of the resin-bound amino acid is removed. | Typically 20% piperidine (B6355638) in a solvent like Dimethylformamide (DMF). chempep.comnih.gov | To expose the free amine for the next coupling reaction. |

| 2. Washing | The resin is thoroughly washed to remove excess deprotection reagent and the dibenzofulvene-piperidine adduct. | DMF, Isopropyl alcohol (IPA). chempep.com | To ensure a clean reaction environment for the coupling step. |

| 3. Activation & Coupling | This compound is pre-activated and then added to the resin. | This compound, a coupling agent (e.g., DCC, HBTU), and an additive (e.g., HOBt). chempep.comrsc.org | The activated carboxylic acid of the incoming amino acid reacts with the free amine on the resin-bound chain to form a peptide bond. |

| 4. Washing | The resin is washed again to remove unreacted amino acid and coupling byproducts. | DMF, Dichloromethane (B109758) (DCM). chempep.com | To purify the newly elongated peptide-resin. |

This cycle is repeated for each amino acid in the desired sequence. The successful incorporation of a related analogue, the optically pure l-Fmoc-protected 3,4-dimercaptophenylalanine, into a decapeptide using standard SPPS highlights the feasibility of integrating such modified phenylalanines into complex peptide structures. nih.gov

The Fmoc-based strategy provides an orthogonal protection scheme where the temporary Nα-Fmoc group is labile to bases (like piperidine), while final cleavage from the resin and removal of any necessary side-chain protecting groups on other amino acids are typically accomplished with strong acids like trifluoroacetic acid (TFA). chempep.comnih.gov The absence of a required side-chain protecting group for 3,4-Dimethyl-L-Phenylalanine eliminates the risk of incomplete deprotection or side reactions associated with that specific residue during the final cleavage step. drivehq.com

| Amino Acid Side Chain | Functional Group | Requires Side-Chain Protection in Fmoc-SPPS? | Common Protecting Group |

| 3,4-Dimethyl-L-Phenylalanine | Dimethylphenyl | No | N/A |

| L-Phenylalanine | Benzyl | No. nih.gov | N/A |

| L-Lysine | ε-amino | Yes | Boc (tert-butyloxycarbonyl). drivehq.com |

| L-Serine / L-Threonine | Hydroxyl | Often, to prevent side reactions. drivehq.com | tBu (tert-butyl). drivehq.com |

| L-Aspartic Acid | β-carboxyl | Yes | OtBu (tert-butyl ester). nih.gov |

The efficiency of incorporating this compound is governed by the general principles of SPPS. The lack of a side-chain functional group can be beneficial, as it circumvents potential side reactions such as the aspartimide formation seen with Aspartic Acid. nih.goviris-biotech.de However, the bulky and hydrophobic nature of the dimethylphenyl side chain may contribute to peptide aggregation during chain elongation, a common challenge in SPPS that can hinder both coupling and deprotection steps, thereby lowering yields. nih.gov Careful selection of solvents and the potential use of elevated temperatures or microwave technology can help mitigate these aggregation issues and improve coupling efficiency. nih.gov

SPPS is an inherently scalable method, making it suitable for producing quantities of peptides from milligrams to kilograms. nih.gov The scalability of a synthesis involving this compound depends on factors such as the choice of resin, the efficiency of the coupling reagents, and the optimization of reaction conditions to maintain high yields at each step. rsc.org The straightforward nature of the building block, lacking the need for a side-chain protecting group, contributes positively to the economic and practical aspects of scaling up the peptide production.

Utilization in the Design and Synthesis of Bioactive Peptides and Peptidomimetics

Non-natural amino acids like 3,4-Dimethyl-L-Phenylalanine are incorporated into peptide sequences to develop novel bioactive molecules and peptidomimetics. The strategic placement of the two methyl groups on the phenyl ring introduces steric bulk and increases hydrophobicity compared to the natural phenylalanine residue. chemimpex.com These modifications can profoundly influence the peptide's properties by:

Enforcing Conformational Constraints: The dimethylated ring can restrict the rotational freedom of the side chain, locking the peptide backbone into a specific conformation that may enhance binding affinity to a biological target.

Modulating Hydrophobicity: The increased hydrophobicity can improve the peptide's interaction with nonpolar binding pockets in proteins or enhance its ability to cross cell membranes.

Increasing Metabolic Stability: The non-natural structure can confer resistance to enzymatic degradation by proteases, thereby extending the peptide's half-life in biological systems.

The use of similarly modified building blocks, such as Fmoc-3,4-dimethoxy-L-phenylalanine and Fmoc-3,4-difluoro-L-phenylalanine, is a common strategy in the development of peptide-based drugs and therapeutic agents. chemimpex.comchemimpex.com Therefore, this compound serves as a valuable tool for medicinal chemists aiming to fine-tune the pharmacological profile of peptide leads.

Role in Bioconjugation Processes for Advanced Biomaterial Development

Fmoc-protected amino acids with aromatic side chains, including phenylalanine derivatives, are well-known for their ability to self-assemble into ordered nanostructures, such as nanofibers, which can entangle to form hydrogels. nih.govrsc.org This self-assembly is driven by a combination of hydrogen bonding, and, crucially, π-π stacking of the aromatic Fmoc groups and the amino acid side chains. rsc.org

The incorporation of this compound is expected to enhance these self-assembly properties. The hydrophobic dimethylphenyl side chain can strengthen the non-covalent interactions that drive the formation of supramolecular structures. researchgate.net These resulting hydrogels are advanced biomaterials with significant potential in biomedicine, serving as scaffolds for 3D cell culture, tissue engineering, and as matrices for controlled drug release. nih.govnih.gov

While the dimethylphenyl side chain itself is not reactive for direct bioconjugation, peptides synthesized with this compound can be designed to include other reactive amino acids (e.g., lysine, cysteine) elsewhere in the sequence. This allows the self-assembled biomaterial to be functionalized or conjugated to other molecules, such as targeting ligands or therapeutic agents, creating sophisticated and multifunctional biomaterials. chemimpex.com The synthesis of dithiolene-functionalized peptides from a protected dimercaptophenylalanine analogue demonstrates how modified phenylalanines can be used to create new molecular tools for nanotechnology and diagnostics. nih.gov

Supramolecular Chemistry and Self Assembly Research

Self-Assembly Mechanisms of Fmoc-Phenylalanine Derivatives

The self-assembly of Fmoc-phenylalanine derivatives is a complex process governed by multiple factors, including the molecular structure of the building block, pH, and the surrounding solvent environment. The process typically begins with the formation of initial aggregates that subsequently grow into one-dimensional nanofibers. Structural studies indicate that these fibrils often feature unidirectional hydrogen bonding and parallel π–π interactions, which are crucial for stabilizing the elongated structures.

Modifications to the aromatic phenylalanine side chain are a powerful tool for tuning the self-assembly process and the resulting material properties. Research has shown that even minimal atomic substitutions can dramatically alter the rate and efficiency of fibril formation and hydrogelation.

For instance, the introduction of halogen substituents (F, Cl, Br) onto the phenyl ring of Fmoc-phenylalanine has been shown to significantly enhance self-assembly compared to the unsubstituted parent molecule. rsc.orgresearchgate.net The position of this substitution (ortho, meta, para) and the specific halogen used have a strong influence on the rate of assembly and the rheological properties of the resulting hydrogel. rsc.org Similarly, perfluorination of the phenyl ring, as seen in Fmoc-pentafluorophenylalanine (Fmoc-F5-Phe), leads to dramatically enhanced self-assembly and rapid hydrogelation, driven by a combination of hydrophobic, π-π, and potentially fluorous interactions.

While direct studies on Fmoc-3,4-Dimethyl-L-Phenylalanine are limited, research on other methylated derivatives, such as those containing α-methyl-L-phenylalanine, demonstrates that the introduction of methyl groups has a marked influence on the morphology of the resulting nanostructures and their ability to form hydrogels. researchgate.netscispace.com The addition of methyl groups, as in the 3,4-dimethyl configuration, is expected to increase the hydrophobicity of the side chain and introduce steric constraints that would alter the packing of the molecules, thereby influencing the stability and morphology of the self-assembled structures.

The self-assembly of Fmoc-phenylalanine derivatives is primarily orchestrated by a balance of specific non-covalent interactions.

π-π Stacking: This is a critical driving force, occurring in two key locations: between the large, planar fluorenyl (Fmoc) groups and between the aromatic phenyl side chains of the phenylalanine residues. nih.gov These stacking interactions are fundamental to the stabilization and elongation of the fibrillar structures. The substitution on the phenyl ring, such as with the dimethyl groups in this compound, would directly modulate the electronic nature and steric accessibility of the side chain, thereby influencing the geometry and strength of these π-π interactions.

Hydrogen Bonding: Hydrogen bonds form between the carboxylic acid and amide groups of the amino acid backbone. nih.gov These interactions are highly directional and are responsible for the formation of β-sheet-like arrangements, which provide the primary structure of the self-assembled fibrils. nih.gov Altering the ability of these groups to form hydrogen bonds, for instance by N-methylation of the amide, can disrupt or alter the assembly process. The stability of these hydrogen-bonded networks is a key factor in the formation of robust hydrogels.

The collective action of these non-covalent forces dictates the transition from individual molecules to macroscopic hydrogels.

Hydrogel Formation by this compound Analogues

Many Fmoc-phenylalanine analogues are potent hydrogelators, capable of forming self-supporting gels at low concentrations. rsc.org The efficiency of hydrogelation is highly dependent on the specific side-chain modification. For example, Fmoc-Tyr and Fmoc-F5-Phe are effective hydrogelators, while the parent Fmoc-Phe does not readily form gels in water under similar conditions, highlighting the critical role of side-chain chemistry. The ability of these molecules to form an entangled three-dimensional network of fibers that traps water is the basis of hydrogel formation. nih.gov

Several methods are employed to trigger the self-assembly and subsequent hydrogelation of Fmoc-amino acid derivatives.

pH Switch: This is a common method where the Fmoc-amino acid is first dissolved at a high pH, where the carboxylic acid group is deprotonated and soluble. Gelation is then induced by lowering the pH (e.g., through the addition of an acid or the slow hydrolysis of glucono-δ-lactone), which protonates the carboxylate, reduces solubility, and triggers self-assembly into fibers. nih.gov

Solvent Switch: In this technique, the peptide derivative is first dissolved in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP), at a high concentration. nih.gov Gelation is then triggered by the addition of water or an aqueous buffer, which decreases the solubility of the compound and initiates the self-assembly process. nih.govnih.gov

Catalytic/Enzymatic: Hydrogelation can also be controlled by enzymes. A soluble, phosphorylated precursor (e.g., Fmoc-phosphotyrosine) can be converted into an insoluble, self-assembling molecule (Fmoc-tyrosine) by the action of an enzyme like alkaline phosphatase. This allows for precise temporal and spatial control over the gelation process. nih.gov Similarly, enzymes like lipase (B570770) can be used to synthesize the gelator molecule in situ, leading directly to hydrogel formation. nih.gov

The macroscopic properties of hydrogels formed from Fmoc-phenylalanine analogues can be finely tuned through chemical modification of the gelator molecule. These properties are typically investigated using techniques such as oscillatory rheology to measure the mechanical strength (stiffness) and scanning electron microscopy (SEM) to visualize the underlying fibrillar network.

The stiffness of the gel, represented by the storage modulus (G'), is a key parameter. Studies on halogenated Fmoc-Phe derivatives show that both the type of halogen and its position on the phenyl ring significantly impact the G' value.

Table 1: Rheological Properties of Hydrogels from Halogenated Fmoc-Phenylalanine Analogues

| Compound | G' (Pa) at 1 rad/s | Gelation Rate |

|---|---|---|

| Fmoc-2-F-Phe | ~10 | Slow |

| Fmoc-3-F-Phe | ~1,000 | Moderate |

| Fmoc-4-F-Phe | ~10,000 | Fast |

| Fmoc-4-Cl-Phe | ~20,000 | Fast |

| Fmoc-4-Br-Phe | ~30,000 | Fast |

Data derived from studies on monohalogenated Fmoc-Phe derivatives, illustrating the tunability of gel strength. researchgate.net

Furthermore, the minimum concentration required for gelation (CGC) is another critical property. Highly efficient gelators can form hydrogels at very low weight percentages.

Table 2: Gelation Properties of Selected Fmoc-Phenylalanine Analogues

| Compound | Minimum Gelation Concentration (wt%) | Gelation Time |

|---|---|---|

| Fmoc-Tyr | ~0.2 | 30-45 min |

| Fmoc-F5-Phe | ~0.1 | < 5 min |

| Fmoc-FF | ~0.01 (in DMSO/water) | Varies with concentration |

Data compiled from various studies on Fmoc-Phe analogues. nih.gov

These findings underscore the principle that modifications to the aromatic side chain, such as the dimethyl substitution in this compound, provide a precise mechanism for controlling the macroscopic behavior of the resulting supramolecular materials.

Conformational Analysis and Structural Elucidation Studies

Spectroscopic Probes for Conformational and Aggregation States

Spectroscopic techniques are indispensable tools for investigating the conformational and aggregation behaviors of Fmoc-protected amino acids like Fmoc-3,4-Dimethyl-L-Phenylalanine. These methods offer insights into the molecule's secondary structure, intermolecular interactions, and electronic properties, which are crucial for understanding its self-assembly and material characteristics.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of chiral molecules, including peptides and their derivatives. nih.govmpg.dejascoinc.com For Fmoc-diphenylalanine (Fmoc-FF), a related compound, CD spectroscopy has been instrumental in characterizing the peptide's aggregation model. mdpi.com Structural analysis of Fmoc-FF revealed an anti-parallel β-sheet arrangement of the peptide building blocks. mdpi.com In studies of other Fmoc-peptide systems, such as Fmoc-FFK, CD spectra have been used to deduce different organizational modes, including α-helix and super-helical arrangements. nih.gov For instance, a positive signal around 195 nm and a negative one at 206 nm are indicative of π→π* α-helix transitions, while a broad band around 236 nm suggests a super-helical arrangement of phenylalanine residues. nih.gov

The analysis of CD spectra can be further enhanced by computational methods. Algorithms like BeStSel (β-structure selection) have been developed to accurately estimate secondary structure from CD spectra, even distinguishing between parallel and antiparallel β-sheets and accounting for twists in β-structures. nih.gov This level of detail is crucial for predicting the protein fold down to the topology level. nih.gov

While direct CD spectroscopic data for this compound is not extensively detailed in the provided search results, the principles derived from studies on analogous Fmoc-amino acids and peptides are directly applicable. The characteristic signals for different secondary structures, such as β-sheets and helical arrangements, would be expected and their interpretation would follow established methodologies. mdpi.comnih.gov

Vibrational Circular Dichroism (VCD) and Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Interactions

Vibrational Circular Dichroism (VCD) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for probing the molecular interactions and conformational details of molecules. researchgate.netnih.gov VCD, in particular, provides information about the stereochemistry of chiral molecules. nih.gov While VCD spectra for this compound are not specifically available, studies on similar amino acids like L-phenylalanine have demonstrated the utility of this technique. nih.gov For amino acids with low solubility, a film-based method has been developed to obtain VCD spectra, which show a good correlation with solution-state spectra. nih.gov

FTIR spectroscopy is widely used to identify chemical structures and investigate intermolecular interactions, such as hydrogen bonding, which are critical in the self-assembly of Fmoc-amino acids. thermofisher.comnih.gov In studies of Fmoc-L-phenylalanine hydrogels, FTIR has been used to confirm the presence of different polymorphic forms and to understand the role of the Fmoc group in self-assembly. researchgate.netresearchgate.net For example, a band around 1720 cm⁻¹ corresponding to the carbonyl carbamate (B1207046) of the Fmoc group was observed to diminish in the lyophilized gel spectra of Fmoc-phenylalanine, indicating a change in the molecular environment upon gelation. researchgate.net

The self-assembly of phenylalanine is known to be driven by non-covalent interactions, including hydrogen bonding between carboxylate and amine groups, and π-π stacking between the phenyl rings. nih.govnih.gov FTIR spectroscopy has been instrumental in identifying these interactions. nih.gov For Fmoc-diphenylalanine, FTIR data supported the model of an anti-parallel β-sheet arrangement. mdpi.com

| Spectroscopic Technique | Information Gained | Relevance to this compound |

| Vibrational Circular Dichroism (VCD) | Stereochemical information of chiral molecules. | Can provide detailed conformational analysis of the molecule in solution and solid state. |

| Fourier Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and intermolecular interactions (e.g., hydrogen bonding). | Crucial for understanding the self-assembly mechanism and the structure of aggregates and hydrogels. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For Fmoc-protected amino acids, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and conformation. chemicalbook.comrsc.org

In the context of Fmoc-L-phenylalanine, ¹H NMR has been used for characterization, with specific chemical shifts assigned to the aromatic protons of the Fmoc group and the phenylalanine residue, as well as the protons of the amino acid backbone. rsc.org For instance, the aromatic protons of Fmoc-L-phenylalanine typically appear in the range of 7.19-7.73 ppm, while the α-proton of the phenylalanine resonates around 4.13-4.20 ppm. rsc.org The chemical shifts of the β-protons of the phenylalanine side chain are also identifiable. rsc.org

¹³C NMR provides complementary information, with characteristic signals for the carbonyl groups, aromatic carbons, and aliphatic carbons of the molecule. rsc.org For Fmoc-L-phenylalanine, the carbonyl carbon of the carboxylic acid appears around 173.32 ppm, and the amide carbonyl at 155.93 ppm. rsc.org

NMR is also a powerful tool for studying self-assembly and aggregation. researchgate.netnih.gov Changes in chemical shifts and the appearance of new signals can indicate intermolecular interactions, such as π-π stacking of the aromatic rings. researchgate.net In studies of L-phenylalanine aggregation, NMR has been used to demonstrate that the self-assembly is primarily governed by hydrophobic interactions. nih.gov For Fmoc-diphenylalanine, ¹H NMR spectroscopy, in conjunction with other techniques, was used to investigate the self-assembly of soluble aggregates at alkaline pH. nih.govacs.org

While a detailed NMR analysis of this compound is not present in the provided results, the established NMR data for the parent compound, Fmoc-L-phenylalanine, serves as a foundational reference for assigning the spectra of its dimethylated derivative. chemicalbook.comrsc.org The addition of the two methyl groups on the phenyl ring would be expected to introduce characteristic signals in both the ¹H and ¹³C NMR spectra and potentially influence the chemical shifts of the neighboring aromatic protons.

Table of Representative ¹H NMR Chemical Shifts for Fmoc-L-Phenylalanine in DMSO-d₆ rsc.org

| Proton | Chemical Shift (ppm) |

| COOH | 12.74 |

| NH | 7.87 |

| Aromatic (Fmoc & Phe) | 7.19 - 7.73 |

| CH₂ and CH (Fmoc & α-H of Phe) | 4.13 - 4.20 |

| CH₂ (β-H of Phe) | 2.82 - 3.11 |

Table of Representative ¹³C NMR Chemical Shifts for Fmoc-L-Phenylalanine in DMSO-d₆ rsc.org

| Carbon | Chemical Shift (ppm) |

| COOH (Phe) | 173.32 |

| Amide C=O | 155.93 |

| Aromatic & CH (Fmoc) | 120.05 - 143.74 |

| CH₂ (Fmoc) | 65.62 |

| α-C (Phe) | 55.51 |

| β-C (Phe) | 36.51 |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for studying the electronic transitions within a molecule, particularly those involving aromatic systems. For this compound, the fluorenyl and the dimethyl-phenyl groups are the primary chromophores that absorb in the UV region.

The Fmoc group itself exhibits characteristic absorption bands. Studies on related Fmoc-derivatives, such as Fmoc-pentafluoro-phenylalanine (Fmoc-F₅-Phe), show distinct UV-Vis spectra. researchgate.net The electronic transitions of the fluorene (B118485) moiety are sensitive to their environment and can be used to probe aggregation and self-assembly. acs.org In the case of Fmoc-diphenylalanine, the UV circular dichroism spectrum is utilized to investigate the status of the fluorene and phenyl moieties, with the lowest electronically allowed transitions of fluorene occurring between 240 and 310 nm. acs.org

The aggregation of Fmoc-amino acids can lead to changes in the UV-Vis spectrum, such as shifts in the absorption maxima or changes in absorbance intensity. These spectral changes can be used to monitor the kinetics of self-assembly and gelation. For example, in the study of Fmoc-FFK hydrogels, the decrease in absorbance at 600 nm was used to quantify the gelation kinetics, as the formation of fibers reduces light scattering. nih.gov

While specific UV-Vis data for this compound is not provided, the principles from related compounds suggest that the absorption spectrum would be dominated by the Fmoc group, with potential contributions from the dimethyl-phenyl ring. The technique would be particularly useful for studying the aggregation behavior of this compound.

X-ray Diffraction Studies for Molecular and Crystal Structures

For Fmoc-protected amino acids, single-crystal X-ray diffraction can reveal the intramolecular and intermolecular interactions that govern their solid-state structure. For instance, the crystal structure of Fmoc-L-phenylalanine has been determined, showing a specific packing arrangement stabilized by hydrogen bonds and π-π stacking interactions. nih.gov The space group for one of the crystalline forms of Fmoc-L-phenylalanine is reported as P 1 21 1, with specific unit cell dimensions. nih.gov

Powder X-ray diffraction (PXRD) is used to characterize the crystalline nature of bulk materials and can distinguish between different polymorphic forms. researchgate.netresearchgate.net In the study of Fmoc-phenylalanine, PXRD was used to compare the powder form, which was found to be crystalline, with the lyophilized gel, which exhibited a semicrystalline character with broad peaks. researchgate.net The characteristic d-spacings obtained from PXRD can provide information about intermolecular distances, such as inter-sheet and inter-strand distances in self-assembled structures. researchgate.net For lyophilized Fmoc-phenylalanine gel, d-spacings of 11.7 Å (inter-sheet distance), 4.8-4.9 Å (inter-strand distance), and 3.4 Å (π-π stacking) have been reported. researchgate.net

In a related compound, Fmoc-3,4-difluoro-L-phenylalanine, single-crystal X-ray diffraction revealed a monoclinic space group P2₁ with specific lattice parameters. smolecule.com The crystal structure was stabilized by intermolecular N–H···O hydrogen bonds and π–π stacking interactions between the Fmoc moieties and the side-chain aromatic rings. smolecule.com

While the specific crystal structure of this compound is not available in the provided search results, the data from analogous compounds provides a strong basis for predicting its likely structural features. It is expected to crystallize in a manner that maximizes hydrogen bonding and π-π stacking interactions, similar to other Fmoc-protected phenylalanine derivatives.

Table of Crystallographic Data for Fmoc-L-Phenylalanine nih.gov

| Parameter | Value |

| Hermann-Mauguin space group symbol | P 1 21 1 |

| Hall space group symbol | P 2yb |

| Space group number | 4 |

| a (Å) | 13.1570 |

| b (Å) | 4.9083 |

| c (Å) | 16.1242 |

| β (°) | 113.135 |

Computational Methods in Predicting and Analyzing Molecular Conformations

Computational methods have become an indispensable tool in modern chemistry for predicting and analyzing the conformations of molecules. These methods can provide insights into molecular structure, stability, and intermolecular interactions that are often difficult to obtain experimentally.

For Fmoc-protected amino acids, computational modeling can be used to explore the potential energy landscape and identify low-energy conformations. This is particularly useful for understanding the flexibility of the molecule and the preferred orientations of the Fmoc group and the amino acid side chain.

In the context of related phenylalanine derivatives, computational studies have been employed to understand conformational preferences. For example, in the case of 3,4-dimethoxy-α-methyl-DL-phenylalanine, computational simulations were used in conjunction with X-ray diffraction data to analyze its conformation. nih.gov

Furthermore, computational methods are increasingly used to complement spectroscopic data. For instance, in the field of circular dichroism, computational algorithms can predict the CD spectrum from a given protein or peptide structure. nih.govmpg.de This allows for the validation of structural models against experimental data. mpg.de In a study of Fmoc-diphenylalanine, computational simulations were used to confirm a structural transformation from an antiparallel β-sheet to a parallel helical structure under basic conditions. mdpi.com

While specific computational studies on this compound are not detailed in the provided search results, the application of these methods would be highly valuable. Molecular mechanics and quantum mechanics calculations could be used to:

Predict the most stable conformations of the molecule.

Analyze the non-covalent interactions, such as hydrogen bonding and π-π stacking, that drive self-assembly.

Simulate the spectroscopic properties (e.g., NMR, IR, CD) to aid in the interpretation of experimental data.

Model the aggregation process and the structure of larger assemblies.

The synergy between computational modeling and experimental techniques provides a powerful approach for a comprehensive understanding of the structure and behavior of complex molecules like this compound.

Structure Activity Relationship Studies As a Building Block

Impact of Aromatic Ring Substitutions on Peptide Properties

The substitution pattern on the aromatic ring of phenylalanine residues plays a critical role in modulating the biological activity of peptides. The introduction of methyl groups, as in 3,4-dimethyl-L-phenylalanine, can lead to steric and electronic changes that alter how a peptide interacts with its target receptor.

Research on opioid peptides has demonstrated that dimethylation of the phenylalanine aromatic ring can significantly enhance receptor affinity and potency. For instance, the substitution of 2',6'-dimethyl-L-phenylalanine (Dmp) for phenylalanine at specific positions in various opioid peptide analogs has been shown to increase their affinity for both μ- and δ-opioid receptors. researchgate.net In one study, replacing Phe³ with Dmp in an endomorphin-2 (EM2) analog resulted in a tenfold increase in affinity for both receptor types while maintaining high μ-receptor selectivity. researchgate.net This enhancement is attributed to the conformational constraints imposed by the methyl groups, which can lock the peptide into a more bioactive conformation.

Furthermore, the increased lipophilicity resulting from the addition of methyl groups can also influence a peptide's pharmacokinetic properties. While specific studies on 3,4-dimethyl-L-phenylalanine are limited, the principles derived from other dimethylated phenylalanine analogs suggest that its incorporation could similarly be used to fine-tune receptor selectivity and potency. The position of the methyl groups is crucial; for example, substitutions at the 2- and 6-positions have shown different effects compared to substitutions at other positions. researchgate.net The table below summarizes the effects of Dmp substitution in a dermorphin (B549996) tetrapeptide analog.

| Analog | Substitution | μ-Receptor Affinity (Ki, nM) | δ-Receptor Affinity (Ki, nM) |

| Parent Peptide (YRFB) | Phe³ | 0.20 | 110 |

| Analog 22 | Dmp³ | 0.04 | 98 |

| Data sourced from a study on dermorphin tetrapeptide analogs. researchgate.net |

Engineering Functional Peptides with Modified Phenylalanine Residues

The use of Fmoc-protected, modified phenylalanine residues like 3,4-dimethyl-L-phenylalanine is a key strategy in the rational design of functional peptides with improved characteristics. These unnatural amino acids (UAAs) allow for the creation of peptides with enhanced stability, novel biological activities, and improved therapeutic potential. achemblock.com

One of the primary goals of engineering peptides with modified phenylalanine residues is to increase their resistance to proteolytic degradation. The methyl groups on the aromatic ring can sterically hinder the approach of proteases, thereby extending the peptide's half-life in biological systems. researchgate.net For example, the 2,6-dimethylation of the aromatic moiety in Leu-enkephalin was found to impart high enzymatic stability to the peptide. researchgate.net

Modified phenylalanines are also used to create peptidomimetics, which are compounds that mimic the structure and function of natural peptides but have improved drug-like properties. nih.gov The incorporation of UAAs can alter the peptide's secondary structure, such as promoting the formation of α-helices or β-sheets, which can be crucial for biological function. nih.gov For instance, the introduction of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), a constrained analog of phenylalanine, has been shown to induce helical structures in peptides that were previously non-helical. nih.gov

The synthesis of peptides containing these modified residues is typically achieved through solid-phase peptide synthesis (SPPS), where the Fmoc protecting group plays a crucial role. nih.gov The Fmoc group masks the amino group of the amino acid, allowing for sequential addition to the growing peptide chain. The table below lists various modified phenylalanine analogs and their applications in peptide engineering.

| Modified Phenylalanine Analog | Modification | Application in Peptide Engineering |

| 2',6'-Dimethyl-L-phenylalanine (Dmp) | Dimethylation of the aromatic ring | Enhancing receptor affinity and enzymatic stability of opioid peptides. researchgate.net |

| 3,4-Dihydroxy-L-phenylalanine (DOPA) | Dihydroxylation of the aromatic ring | Creating adhesive antimicrobial peptides for surface coatings. |

| 2-Iodo-L-phenylalanine | Halogenation of the aromatic ring | Improving affinity and selectivity for the L-type amino acid transporter 1 (LAT1). |

| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) | Constrained bicyclic structure | Inducing specific secondary structures and creating potent δ-opioid receptor antagonists. researchgate.netnih.gov |

Strategies for Enhancing Specific Biological Activities via Amino Acid Modification

The modification of amino acids is a fundamental strategy for enhancing the specific biological activities of peptides. By incorporating UAAs like Fmoc-3,4-Dimethyl-L-Phenylalanine, researchers can systematically probe the SAR of a peptide and optimize its function for a particular therapeutic application. achemblock.com

A key strategy involves altering the hydrophobicity and charge of the peptide. The addition of methyl groups to the phenylalanine ring increases its lipophilicity, which can enhance membrane penetration and interactions with hydrophobic pockets in target proteins. researchgate.net This can be particularly useful in the development of antimicrobial peptides (AMPs), where the balance of hydrophobicity and cationic charge is critical for their membrane-disrupting activity.

Another strategy is to introduce conformational constraints. The steric bulk of the dimethyl groups in 3,4-dimethyl-L-phenylalanine can restrict the rotational freedom of the amino acid side chain, leading to a more defined peptide conformation. researchgate.net This pre-organization can reduce the entropic penalty of binding to a receptor, thereby increasing binding affinity. This approach has been successfully used to develop potent and selective ligands for various G protein-coupled receptors.

Furthermore, the incorporation of modified amino acids can be used to create novel functionalities. For example, the synthesis of 3,4-dimercaptophenylalanines, which are analogs of 3,4-dimethyl-L-phenylalanine with thiol groups instead of methyl groups, opens the door to creating dithiolene-functionalized peptides for applications in catalysis and nanotechnology. nih.gov These examples highlight the versatility of modifying the phenylalanine ring to generate peptides with tailored biological activities.

Future Directions in Research with Fmoc 3,4 Dimethyl L Phenylalanine

Advancements in Non-Canonical Amino Acid Incorporation Techniques

The integration of non-canonical amino acids (ncAAs) like 3,4-Dimethyl-L-Phenylalanine into proteins is a rapidly evolving field in biotechnology and chemical biology. nih.gov The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that allows for the precise, stepwise construction of peptide chains. nih.govchemimpex.com SPPS is particularly well-suited for incorporating amino acid analogs that might be incompatible with or toxic to the cellular machinery used in natural protein synthesis. nih.govpreprints.org

Future research will likely focus on optimizing the incorporation of Fmoc-3,4-Dimethyl-L-Phenylalanine using advanced synthesis protocols. The dimethyl substitution may influence coupling efficiency and deprotection kinetics during SPPS, requiring tailored chemical strategies to achieve high-yield synthesis of peptides containing this residue.

Beyond traditional chemical synthesis, genetic code expansion (GCE) and cell-free protein synthesis (CFPS) are emerging as powerful techniques for incorporating ncAAs into larger proteins. nih.govnih.gov GCE allows for the site-specific insertion of ncAAs in living cells, while CFPS provides an open and controllable environment for producing proteins with novel functionalities, free from the constraints of cell viability. nih.gov Future work could involve developing engineered aminoacyl-tRNA synthetases and corresponding tRNAs that can recognize 3,4-Dimethyl-L-Phenylalanine, thereby enabling its ribosomal incorporation. This would open the door to producing recombinant proteins with unique structural and functional properties conferred by the dimethylated phenylalanine residue.

Exploration of Novel Supramolecular Assemblies and Functional Materials

Fmoc-protected amino acids, especially aromatic ones like phenylalanine derivatives, are renowned for their ability to self-assemble into well-ordered nanostructures, such as hydrogels, nanotubes, and nanofibers. nih.govnih.gov The self-assembly process is driven by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking of the fluorenyl and phenyl rings. nih.gov These low-molecular-weight gelators (LMWGs) are of great interest for creating advanced functional materials. nih.gov

The introduction of the 3,4-dimethyl groups on the phenyl ring of Fmoc-L-Phenylalanine is expected to significantly modulate these self-assembly properties. The methyl groups increase the hydrophobicity of the side chain, which could strengthen the resulting supramolecular structures and alter the morphology of the resulting nanomaterials. Researchers are exploring how these modifications influence the mechanical rigidity, thermal stability, and fibrillar network structure of hydrogels. nih.gov

Future investigations will focus on co-assembling this compound with other Fmoc-amino acids or peptides to create hybrid materials with enhanced and tunable properties. nih.govnih.gov Such materials are being developed for a wide range of applications, including tissue engineering scaffolds, controlled drug delivery systems, and catalytic nanomaterials. nih.gov The specific interactions afforded by the dimethylated phenyl ring could lead to materials with novel recognition capabilities or improved biocompatibility.

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The unique characteristics of this compound create a fertile ground for interdisciplinary research that bridges chemical biology and material science. By incorporating this ncAA into peptides, chemical biologists can design molecules with enhanced stability against enzymatic degradation or with altered binding affinities for biological targets. chemimpex.comnih.gov The methyl groups can act as subtle but influential probes of protein structure and function.

Simultaneously, material scientists can harness the self-assembly properties of these custom-designed peptides to build sophisticated functional materials. For example, a peptide incorporating 3,4-Dimethyl-L-Phenylalanine could be designed to both target a specific cell type and self-assemble into a hydrogel upon a specific trigger, creating a targeted drug delivery vehicle. This synergy allows for the rational design of "smart" biomaterials where the biological function and the material properties are intrinsically linked and controlled at the molecular level.

The potential to create hybrid systems by combining peptides containing this compound with other entities like polymers or polysaccharides further expands these opportunities. nih.gov These interdisciplinary efforts are expected to yield novel solutions in regenerative medicine, diagnostics, and bionanotechnology, leveraging the precise control offered by this unique amino acid derivative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.